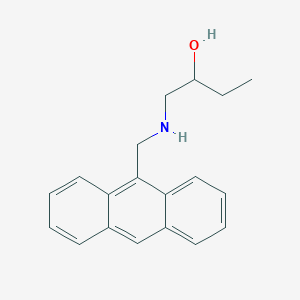
1-(Anthracen-9-ylmethylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-ylmethylamino)butan-2-ol is an organic compound with the molecular formula C19H21NO It is characterized by the presence of an anthracene moiety attached to a butanol chain via a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-ylmethylamino)butan-2-ol typically involves the reaction of anthracene-9-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-ylmethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of anthracene-9-carboxaldehyde or anthracene-9-carboxylic acid.
Reduction: Formation of 1-(Anthracen-9-ylmethylamino)butane.
Substitution: Formation of 1-(Anthracen-9-ylmethylamino)butan-2-yl halides or esters.
Scientific Research Applications
1-(Anthracen-9-ylmethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-ylmethylamino)butan-2-ol is largely dependent on its interaction with molecular targets. The anthracene moiety allows for strong π-π interactions with aromatic systems, which can be exploited in various applications. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Anthracen-9-ylmethylamino)ethanol
- 1-(Anthracen-9-ylmethylamino)propan-2-ol
- 1-(Anthracen-9-ylmethylamino)pentan-2-ol
Uniqueness
1-(Anthracen-9-ylmethylamino)butan-2-ol is unique due to its specific structural features, which include a butanol chain and an anthracene moiety. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
7467-68-7 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C19H21NO/c1-2-16(21)12-20-13-19-17-9-5-3-7-14(17)11-15-8-4-6-10-18(15)19/h3-11,16,20-21H,2,12-13H2,1H3 |
InChI Key |
FDHILNIEEMVICB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















